Cas no 15965-71-6 (5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one
- 2H-Benzimidazol-2-one,5-chloro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one,5-chloro-1,3-dihydro-1-methyl-(9CI)
- 5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 6-chloro-3-methyl-1H-benzimidazol-2-one
- 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- SCHEMBL3066593
- ZABAVTWKCRNJIG-UHFFFAOYSA-N
- AKOS027399366
- 5-chloro-1-methyl-1,3-dihydro-benzoimidazol-2-one
- 15965-71-6
- EN300-3455048
- Z1509147664
- 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-methyl-
- 5-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
- MDL: MFCD24549998
- Inchi: 1S/C8H7ClN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
- InChI Key: ZABAVTWKCRNJIG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(N2C)=O
Computed Properties
- Exact Mass: 182.02481
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3209465-0.05g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 0.05g |
$155.0 | 2023-09-03 | |
| Enamine | EN300-3209465-0.1g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 0.1g |
$232.0 | 2023-09-03 | |
| Enamine | EN300-3209465-0.25g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 0.25g |
$331.0 | 2023-09-03 | |
| Enamine | EN300-3209465-0.5g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 0.5g |
$524.0 | 2023-09-03 | |
| Enamine | EN300-3209465-1g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 1g |
$671.0 | 2023-09-03 | |
| Enamine | EN300-3209465-2.5g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 2.5g |
$1315.0 | 2023-09-03 | |
| Enamine | EN300-3209465-5g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 5g |
$1945.0 | 2023-09-03 | |
| Enamine | EN300-3209465-10g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95% | 10g |
$2884.0 | 2023-09-03 | |
| Enamine | EN300-3455048-0.05g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-3455048-0.1g |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
15965-71-6 | 95.0% | 0.1g |
$232.0 | 2025-03-21 |
5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Comprehensive Overview of 5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 15965-71-6)
5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, with the CAS number 15965-71-6, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzodiazolone family, characterized by a fused benzene and diazolone ring system. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications due to its chloro and methyl substituents, which enhance its reactivity and binding affinity in molecular interactions.
The compound's molecular formula is C8H7ClN2O, and its molecular weight is 182.61 g/mol. Its IUPAC name reflects its precise chemical structure, ensuring clarity in scientific communication. The presence of the chloro group at the 5-position and the methyl group at the 1-position contributes to its distinct physicochemical properties, such as solubility and stability. These attributes are critical for its utility in drug discovery and material science, where precise molecular modifications are often required.
In recent years, the demand for heterocyclic compounds like 5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has surged, driven by their versatility in medicinal chemistry. For instance, similar benzodiazolone derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. This has led to increased searches for "benzodiazolone synthesis" and "chloro-substituted heterocycles" in academic and industrial databases. The compound's potential role in green chemistry initiatives, where sustainable synthesis methods are prioritized, has also sparked interest.
From a synthetic chemistry perspective, CAS 15965-71-6 serves as a building block for more complex molecules. Its reactivity allows for functionalization at multiple sites, enabling the creation of libraries of derivatives for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecular fragments are used to construct larger, more potent drugs. Researchers frequently search for "benzodiazolone applications" and "heterocyclic compound reactivity" to explore these avenues further.
The compound's spectroscopic properties, including its NMR and IR spectra, are well-documented, facilitating its identification and purity assessment. Analytical techniques such as HPLC and mass spectrometry are commonly employed to ensure its quality in research settings. These details are crucial for laboratories focusing on "organic compound characterization" and "pharmaceutical intermediates," which are trending topics in scientific forums.
In the context of intellectual property, 5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been referenced in several patents, highlighting its commercial relevance. Companies engaged in fine chemical production often seek information on "CAS 15965-71-6 suppliers" and "benzodiazolone market trends." The compound's stability under various conditions makes it a reliable candidate for large-scale manufacturing, addressing the need for "scalable synthetic routes" in the chemical industry.
Environmental and toxicological studies of 5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are limited but essential for its safe handling. As regulatory bodies emphasize chemical safety, researchers are increasingly investigating its biodegradability and ecotoxicity. Queries like "benzodiazolone environmental impact" reflect this growing concern, underscoring the need for comprehensive data.
In summary, 5-Chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 15965-71-6) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural features and reactivity make it a valuable tool for researchers exploring "heterocyclic chemistry" and "drug development." As scientific inquiries evolve, this compound will likely remain a focal point in innovative research and industrial applications.
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